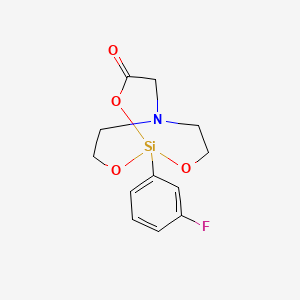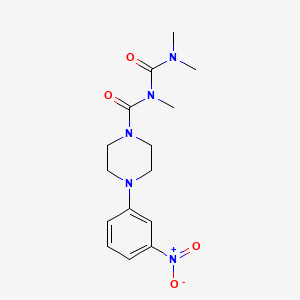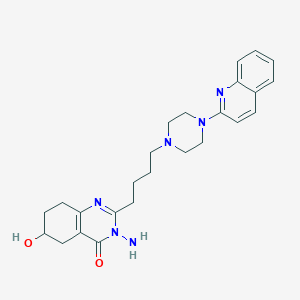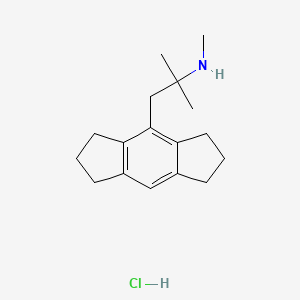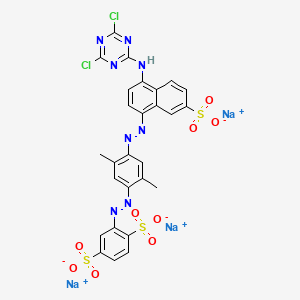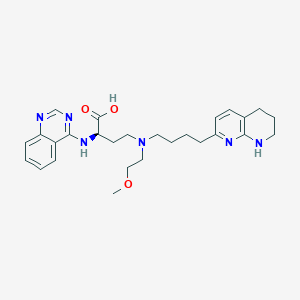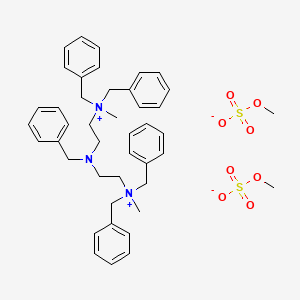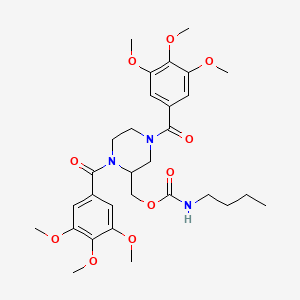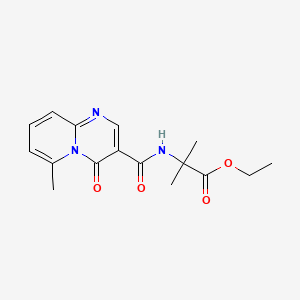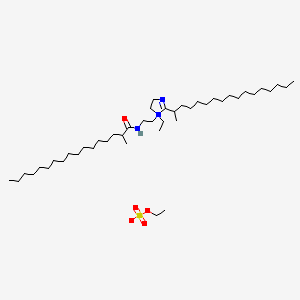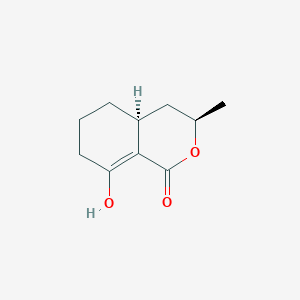
Ramulosin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ramulosin is a compound isolated from the marine-derived fungus Talaromyces cyanescens. It is known for its unique chemical structure and potential biological activities, including anti-neuroinflammatory and cytotoxic properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ramulosin involves several steps, starting from basic organic compounds. The detailed synthetic route is often proprietary, but it generally includes the formation of key intermediates through a series of chemical reactions such as alkylation, acylation, and cyclization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound is usually carried out through fermentation processes involving the marine fungus Talaromyces cyanescens. The fungus is cultured under specific conditions to optimize the yield of this compound. The compound is then extracted and purified using techniques such as solvent extraction, chromatography, and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ramulosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the functional groups in this compound, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various organic solvents. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, each with potentially unique biological activities. These derivatives are often studied for their enhanced or modified properties compared to the parent compound .
Wissenschaftliche Forschungsanwendungen
Ramulosin has a wide range of scientific research applications, including:
Chemistry: Used as a starting material for the synthesis of new compounds with potential biological activities.
Biology: Studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anti-neuroinflammatory and cytotoxic properties, making it a candidate for drug development.
Wirkmechanismus
Ramulosin exerts its effects through several molecular targets and pathways. It primarily interacts with cellular receptors and enzymes, modulating their activity. The exact mechanism of action is still under investigation, but it is believed to involve the inhibition of specific signaling pathways that are involved in inflammation and cell proliferation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tamsulosin: An alpha-1A adrenoceptor antagonist used to treat benign prostatic hyperplasia.
Alfuzosin: Another alpha blocker used for similar medical conditions.
Doxazosin: Used to treat high blood pressure and urinary retention associated with benign prostatic hyperplasia.
Uniqueness of Ramulosin
This compound is unique due to its marine origin and its specific biological activities, particularly its anti-neuroinflammatory and cytotoxic properties. Unlike other similar compounds, this compound is derived from a marine fungus, which may contribute to its distinct chemical structure and biological effects .
Eigenschaften
CAS-Nummer |
29914-01-0 |
|---|---|
Molekularformel |
C10H14O3 |
Molekulargewicht |
182.22 g/mol |
IUPAC-Name |
(3R,4aS)-8-hydroxy-3-methyl-3,4,4a,5,6,7-hexahydroisochromen-1-one |
InChI |
InChI=1S/C10H14O3/c1-6-5-7-3-2-4-8(11)9(7)10(12)13-6/h6-7,11H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI-Schlüssel |
XQHOYOKXFNTNQZ-RQJHMYQMSA-N |
Isomerische SMILES |
C[C@@H]1C[C@@H]2CCCC(=C2C(=O)O1)O |
Kanonische SMILES |
CC1CC2CCCC(=C2C(=O)O1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


